molecular formula C8H6N2O5 B086155 4-Nitrophenyloxamic acid CAS No. 103-94-6

4-Nitrophenyloxamic acid

Cat. No. B086155
CAS RN: 103-94-6
M. Wt: 210.14 g/mol
InChI Key: ZEJKSYPGUAUQKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyloxamic acid and its analogs often involves multi-step organic reactions, including nitration, protection-deprotection strategies, and coupling reactions. For example, related compounds like 4-nitrophenyl beta-glycosides are synthesized through nucleophilic displacements and sulfamidate intermediates, indicating a complex synthesis pathway that could be adapted for 4-Nitrophenyloxamic acid (Hongming Chen & S. Withers, 2007).

Molecular Structure Analysis

Structural analysis of compounds related to 4-Nitrophenyloxamic acid, such as 2-Nitro-N-(4-nitrophenyl)benzamide, reveals detailed information on molecular geometry, including dihedral angles and intramolecular hydrogen bonding. These structural details are crucial for understanding the reactivity and interactions of 4-Nitrophenyloxamic acid (A. Saeed, Shahid Hussain & U. Flörke, 2008).

Chemical Reactions and Properties

Chemical reactions involving nitrophenyl compounds, including desulfurization and alkylation, provide insights into the chemical behavior of 4-Nitrophenyloxamic acid. These reactions can lead to the formation of various intermediates and products, demonstrating the compound's versatility in synthetic applications (D. M. Argilagos, R. Kunz, A. Linden & H. Heimgartner, 1998).

Physical Properties Analysis

The physical properties of 4-Nitrophenyloxamic acid, such as solubility, melting point, and crystallinity, can be inferred from related compounds. For instance, the crystal structure analysis of similar nitrophenyl derivatives provides information on lattice dimensions and molecular packing, which are important for understanding the physical characteristics of 4-Nitrophenyloxamic acid (A. Saeed, Shahid Hussain & U. Flörke, 2008).

Chemical Properties Analysis

The chemical properties of 4-Nitrophenyloxamic acid, including acidity, basicity, and reactivity with other chemical groups, are crucial for its application in synthesis and material science. The behavior of nitrophenyl compounds in redox reactions, for example, highlights the reactivity of nitro groups and their potential in organic synthesis (V. M. Clark, J. Hobbs & D. Hutchinson, 1969).

Scientific Research Applications

  • Electrochemical Properties : 4-Nitrophenyloxamic acid, when grafted on glassy carbon electrodes, shows significant changes in blocking properties after electrochemical reduction. This reduction leads to the formation of nitrosophenyl, hydroxyaminophenyl, and aminophenyl moieties, altering the electrode's electrochemical behavior (Ortiz, Saby, Champagne, & Bélanger, 1998).

  • Enzymatic Reduction in Pesticides : In tissues from mammals, birds, and fishes, the 4-nitro group of compounds like parathion and paraoxon (which contain 4-nitrophenyl) is enzymatically reduced to amino groups. This reduction is part of the detoxification process for these insecticides (Hitchcock & Murphy, 1967).

  • Degradation of Environmental Contaminants : A study on Rhodococcus opacus SAO101 identified a gene cluster involved in the degradation of p-Nitrophenol, a derivative of 4-Nitrophenyloxamic acid. This bacterium can use p-Nitrophenol as a carbon source, showcasing its potential in bioremediation (Kitagawa, Kimura, & Kamagata, 2004).

  • Biochemical Applications : 4-Nitrophenyloxamic acid has been used to selectively isolate Vibrio cholerae neuraminidase, demonstrating its utility in biochemical separations and enzyme purification (Brossmer, Ziegler, & Keilich, 1977).

  • Synthesis of Biomedical Agents : Research into the synthesis of macrocyclic tetraamines, incorporating 4-nitrobenzyl, indicates applications in creating chelating agents for biomedical research, particularly in radiopharmaceuticals (McMurry, Brechbiel, Kumar, & Gansow, 1992).

  • Fluorescence Detection in Environmental Monitoring : The development of a pH-mediated reversible fluorescence nanoswitch using polymer carbon dots for detecting 4-Nitrophenol showcases its application in environmental monitoring and hazardous waste detection (Han, Liu, Liang, Ju, Li, & Luo, 2019).

  • Catalytic Reduction of Pollutants : Gold nanoparticles decorated on multiwalled carbon nanotubes have been used for the electrochemical detection and catalytic reduction of 4-Nitrophenol, underlining its use in addressing environmental pollution (Al-Kahtani, Almuqati, Alhokbany, Ahamad, Naushad, & Alshehri, 2018).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-(4-nitroanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c11-7(8(12)13)9-5-1-3-6(4-2-5)10(14)15/h1-4H,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJKSYPGUAUQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059285
Record name Acetic acid, [(4-nitrophenyl)amino]oxo-
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Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyloxamic acid

CAS RN

103-94-6
Record name 2-[(4-Nitrophenyl)amino]-2-oxoacetic acid
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Record name 4-Nitrophenyloxamic acid
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Record name Oxalyl-p-nitroaniline
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Record name Acetic acid, 2-[(4-nitrophenyl)amino]-2-oxo-
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Record name Acetic acid, [(4-nitrophenyl)amino]oxo-
Source EPA DSSTox
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Record name [(4-nitrophenyl)amino]oxoacetic acid
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Record name 4'-NITROOXANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Miyagi, K Hata, A Hasegawa, T Aoyagi - Glycoconjugate journal, 1993 - Springer
… , Neu5Ac2en, Neu5Ac, 4-nitrophenyloxamic acid, siastatin B … substrate except when testing 4-nitrophenyloxamic acid, in which … Schauer for providing 4-nitrophenyloxamic acid. We also …
Number of citations: 41 link.springer.com
C Oehler, J Kopitz, M Cantz - 2002 - degruyter.com
… of about 7×10– 5 M that was in the range of the ‘classical‘ sialidase inhibitor 2-deoxy-2,3-dehydro-N-acetylneuraminic acid; the bacterial sialidase inhibitor 4-nitrophenyloxamic acid, …
Number of citations: 29 www.degruyter.com
R BROSSMER, D ZIEGLER, G KEILICH - 1977 - degruyter.com
JV-(4-Nitrophenyl) oxamic acidl1!(1) was coupled with Sepharose 4B containing l, 6-diaminohexane as spacer group. This material was used as a specific adsorbent in the purification …
Number of citations: 18 www.degruyter.com
R SCHAUER, M WEMBER - 1989 - degruyter.com
… Interestingly, 4-nitrophenyloxamic acid does not inhibit this sialidase. Furthermore, enzyme activity rapidly decreases at higher sodium chloride concentrations. The inclusion of 0.1 M …
Number of citations: 14 www.degruyter.com
AP Corfield, CA Corfield, M Wember, R Schauer - Glycoconjugate Journal, 1985 - Springer
Clostridium perfringens sialidase is adsorbed by sialic acid immobilized on adipic acid dihydrazido-Sepharose 4B and/or polymethylacrylic hydrazido-Sepharose 4B, through its …
Number of citations: 6 link.springer.com
A der angemeldeten Vorträge, TPM Akerboom… - Hoppe-Seyler's Z … - degruyter.com
Potentiell toxische Sauerstoffmetabolite wie das Superoxidanion und\\2® 2 kommen unter physiologischen Bedingungen im aeroben Stoffwechsel vor'1'. Ein wirksamer …
Number of citations: 0 www.degruyter.com

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